

# Application Note: Quantification of Cadmium in Water Samples by ICP-MS

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## Compound of Interest

Compound Name: Cadmium

Cat. No.: B3429090

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AN-ICPMS-CD-001

## Introduction

**Cadmium** (Cd) is a toxic heavy metal that can enter water systems through industrial discharge, mining activities, and the corrosion of galvanized pipes.[1] Due to its potential to cause adverse health effects, including kidney damage, its presence in drinking water and environmental water sources is strictly regulated and monitored.[1][2] Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the preferred analytical technique for determining trace and ultra-trace levels of **cadmium** in water.[1][2][3] Its high sensitivity, low detection limits (in the parts-per-trillion range), and high throughput capabilities make it the gold standard for ensuring water safety and regulatory compliance.[2][3]

## Principle of ICP-MS

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a powerful analytical technique for elemental analysis. The process involves introducing a liquid sample into a high-temperature argon plasma (approximately 6,000 to 10,000 K).[4] The plasma desolvates, atomizes, and ionizes the atoms of the elements present in the sample. These resulting ions are then directed into a mass spectrometer, which separates them based on their mass-to-charge ratio. A detector then quantifies the ions, allowing for the determination of the concentration of each element.[3][4]

## Method Performance

This method is suitable for the quantification of **cadmium** in various water matrices, including drinking water, groundwater, and surface water.[\[5\]](#) The performance characteristics demonstrate the method's reliability for trace metal analysis.

Parameter	Typical Performance	Reference
Detection Limit (MDL)	< 0.1 µg/L (ppb)	<a href="#">[4]</a> <a href="#">[6]</a>
Limit of Quantitation (LOQ)	0.007 µg/m <sup>3</sup> to 0.1 µg/L	<a href="#">[7]</a> <a href="#">[8]</a>
Linearity (R <sup>2</sup> )	> 0.999	<a href="#">[5]</a> <a href="#">[9]</a>
Precision (RSD)	< 5%	<a href="#">[5]</a> <a href="#">[9]</a>
Accuracy (Spike Recovery)	85% - 115%	<a href="#">[5]</a>

## Protocol: Determination of Cadmium in Water by ICP-MS

### Health and Safety

Standard personal protective equipment (PPE), including safety glasses, a lab coat, and powder-free nitrile gloves, should be worn at all times.[\[10\]](#) All procedures involving concentrated acids must be performed in a chemical fume hood to avoid inhalation of corrosive vapors. All waste must be disposed of according to local environmental regulations.

### Apparatus and Materials

- ICP-MS System: An Inductively Coupled Plasma - Mass Spectrometer equipped with a standard sample introduction system (nebulizer, spray chamber) and an autosampler.
- Labware: Use polypropylene or other inert plastic containers for all standards and sample preparation to avoid metal leaching from glass.[\[11\]](#) If glassware is used, it must be acid-washed.
- Volumetric Flasks: Class A, plastic, various sizes (10 mL, 50 mL, 100 mL, 1000 mL).[\[11\]](#)
- Pipettes: Calibrated micropipettes covering a range from 10 µL to 5000 µL.[\[11\]](#)

- Sample Containers: 50 mL polypropylene centrifuge tubes.[\[11\]](#)
- Filtration System: Syringe filters (0.45  $\mu\text{m}$  pore size) for removing undissolved particulates.[\[4\]](#)
- Water Purification System: To produce ultrapure deionized water (18  $\text{M}\Omega\cdot\text{cm}$  resistivity).[\[10\]](#)

## Reagents and Standards

- Nitric Acid ( $\text{HNO}_3$ ): Concentrated, ultra-pure or trace-metal grade.[\[11\]](#)
- Diluent (2%  $\text{HNO}_3$ ): Prepare by diluting 20 mL of concentrated  $\text{HNO}_3$  to 1 L with ultrapure water.[\[11\]](#)
- **Cadmium** (Cd) Stock Standard: 1000 mg/L certified stock solution.
- Internal Standard (ISTD) Stock Solution: 1000 mg/L of an element not typically found in water samples and with a similar mass and ionization potential to **cadmium** (e.g., Indium (In), Rhenium (Re), or Yttrium (Y)).[\[4\]](#)[\[11\]](#)
- Working Internal Standard Solution: Prepare a 2 mg/L solution of the chosen internal standard in 2%  $\text{HNO}_3$ .[\[6\]](#)
- Calibration Standards: Prepare a series of multi-point calibration standards by making serial dilutions of the **Cadmium** stock standard with 2%  $\text{HNO}_3$ . The concentration range should bracket the expected sample concentrations (e.g., 0.1, 1.0, 5.0, 10.0, 20.0  $\mu\text{g/L}$ ).[\[9\]](#)[\[12\]](#)

Table for Preparation of Calibration Standards (Example)

Standard Level	Concentration (µg/L)	Volume of 1 mg/L Intermediate Stock (mL)	Final Volume (mL)
Blank	0	0	100
Standard 1	0.1	0.01	100
Standard 2	1.0	0.1	100
Standard 3	5.0	0.5	100
Standard 4	10.0	1.0	100

| Standard 5 | 20.0 | 2.0 | 100 |

## Experimental Protocol

### 4.1 Sample Collection and Preparation

- Collect water samples in pre-cleaned polypropylene bottles.
- Preserve the samples by acidifying to a pH < 2 with concentrated nitric acid (typically 1-2 mL of HNO<sub>3</sub> per liter of sample).
- If the sample contains particulates, filter it through a 0.45 µm syringe filter into a clean 50 mL polypropylene tube.[\[4\]](#)[\[5\]](#)
- Pipette a known volume (e.g., 10 mL) of the prepared sample into an autosampler tube.
- Add the internal standard to all blanks, calibration standards, and samples to achieve a consistent final concentration (e.g., 10 µg/L).[\[4\]](#)

### 4.2 Instrument Setup

- Power on the ICP-MS and allow it to warm up and stabilize as per the manufacturer's instructions.
- Perform daily performance checks and tuning using a tuning solution to ensure sensitivity, resolution, and low oxide ratios.[\[11\]](#)

- Set up the instrument method with the appropriate parameters for **cadmium** analysis. The primary isotope for quantification is typically  $^{111}\text{Cd}$  or  $^{114}\text{Cd}$ .[\[6\]](#)[\[9\]](#)
- Interference Correction: Be aware of potential polyatomic interferences, such as Molybdenum oxide ( $^{95}\text{Mo}^{16}\text{O}$ ) on  $^{111}\text{Cd}$ . If molybdenum is present in samples, use mathematical correction equations or an alternative isotope like  $^{114}\text{Cd}$ , which may be affected by Tin ( $^{114}\text{Sn}$ ).[\[11\]](#)[\[13\]](#)

#### Typical ICP-MS Operating Parameters

Parameter	Set Value
<b>RF Power</b>	<b>1500 - 1550 W</b>
Plasma Gas Flow	15 - 20 L/min
Carrier Gas Flow	~1.0 L/min
Nebulizer Pump Speed	40 rps

| Monitored Isotopes |  $^{111}\text{Cd}$ ,  $^{114}\text{Cd}$ ,  $^{115}\text{In}$  (ISTD) |

Note: These parameters are illustrative and should be optimized for the specific instrument in use.[\[6\]](#)[\[9\]](#)

#### 4.3 Calibration and Analysis

- Create a sequence table in the instrument software that includes the calibration blank, calibration standards, quality control samples, and the prepared water samples.
- Initiate the analysis. The instrument will first analyze the calibration standards to generate a calibration curve. The correlation coefficient (r) should be  $>0.995$ .[\[12\]](#)
- The concentrations of **cadmium** in the unknown samples are then determined by the instrument software based on this calibration curve.

## Data Analysis and Quality Control

5.1 Calculation The instrument software automatically calculates the concentration of **cadmium** in the prepared sample solution using the calibration curve and internal standard correction. If the sample was diluted, the final concentration is calculated using the following formula:[12]

$$C (\mu\text{g/L}) = C_{\text{inst}} \times D$$

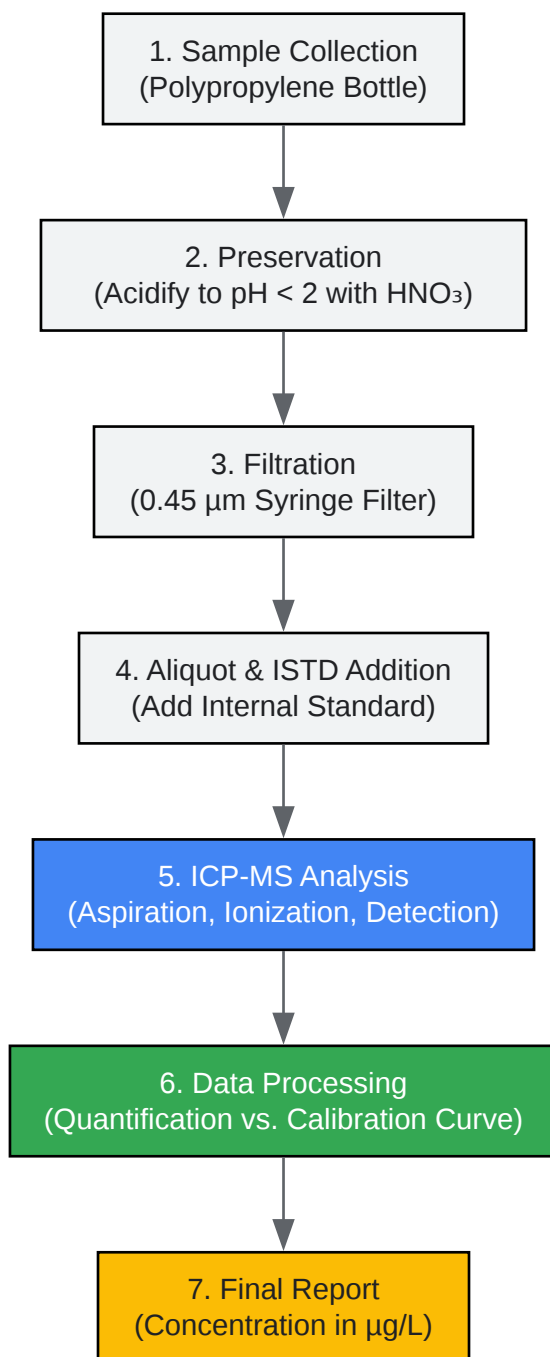
Where:

- C = Final concentration of **cadmium** in the original sample.
- C<sub>inst</sub> = Concentration measured by the ICP-MS (μg/L).
- D = Dilution factor.

5.2 Quality Control To ensure the validity of the results, the following QC checks should be performed:

- Continuing Calibration Blank (CCB): A 2% HNO<sub>3</sub> blank analyzed periodically to check for contamination and carryover.[6]
- Continuing Calibration Verification (CCV): A mid-range calibration standard analyzed periodically to verify the stability of the calibration.[6][11] The recovery should be within ±10% of the true value.
- Laboratory Fortified Blank (LFB): A blank sample spiked with a known concentration of **cadmium** to assess the accuracy of the method.[6]
- Spike Recovery: A portion of a real sample is spiked with a known amount of **cadmium** to evaluate matrix effects. Recoveries should typically be within 85-115%.

## Visualization



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Caption: Experimental workflow for the quantification of **cadmium** in water samples by ICP-MS.

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- To cite this document: BenchChem. [Application Note: Quantification of Cadmium in Water Samples by ICP-MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3429090#quantification-of-cadmium-in-water-samples-by-icp-ms]

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